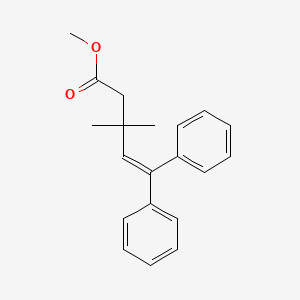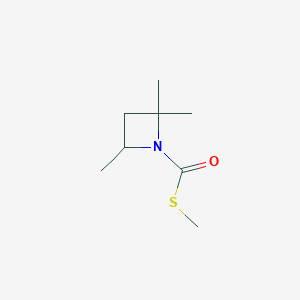
6-Hydroxy-4-nonanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-nonanone is an organic compound with the molecular formula C9H18O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydroxy-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 4,6-nonanediol using secondary alcohol oxidase. This reaction typically occurs under mild conditions and results in the formation of this compound as an intermediate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes from Pseudomonas species. These enzymes facilitate the oxidation of poly(vinyl alcohol) derivatives to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-4-nonanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include secondary alcohol oxidase and other enzymatic catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4,6-nonanedione.
Reduction: Formation of 6-hydroxy-4-nonanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-nonanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-hydroxy-4-nonanone involves its interaction with specific enzymes and molecular targets. For example, secondary alcohol oxidase catalyzes the oxidation of the hydroxyl group, leading to the formation of a ketone. This reaction is crucial in the degradation of poly(vinyl alcohol) and other related compounds .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-2-nonanone
- 5-Hydroxy-3-heptanone
- 3-Hydroxy-5-nonanone
- 7-Hydroxy-5-dodecanone
Comparison: 6-Hydroxy-4-nonanone is unique due to its specific position of the hydroxyl and ketone groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different enzymatic interactions and chemical properties .
Eigenschaften
CAS-Nummer |
52762-53-5 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
6-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
MRCPQWJUIUDGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)



![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)


![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)



![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)

